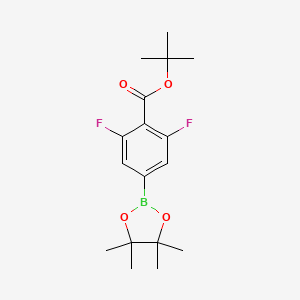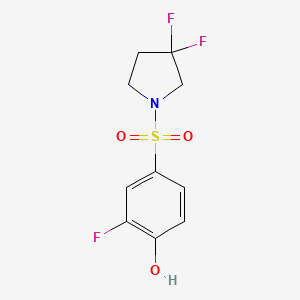
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with fluorine atoms and a sulfonyl group, which imparts distinct chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 3,3-difluoropyrrolidine with sulfonyl chloride under controlled conditions to form 3,3-difluoropyrrolidine-1-sulfonyl chloride . This intermediate is then reacted with 2-fluorophenol in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce sulfonic acids .
Applications De Recherche Scientifique
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The fluorine atoms and sulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoropyrrolidine-1-sulfonyl chloride
- 2-Fluorophenol
- 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-phenol
Uniqueness
4-(3,3-Difluoropyrrolidine-1-sulfonyl)-2-fluorophenol stands out due to its unique combination of a pyrrolidine ring, fluorine atoms, and a sulfonyl group. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H10F3NO3S |
|---|---|
Poids moléculaire |
281.25 g/mol |
Nom IUPAC |
4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-2-fluorophenol |
InChI |
InChI=1S/C10H10F3NO3S/c11-8-5-7(1-2-9(8)15)18(16,17)14-4-3-10(12,13)6-14/h1-2,5,15H,3-4,6H2 |
Clé InChI |
LDSYXSUGWZXPSY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)S(=O)(=O)C2=CC(=C(C=C2)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)
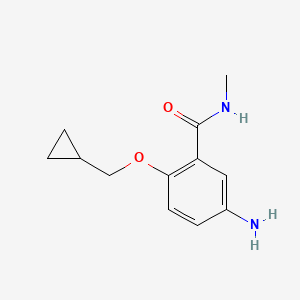
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

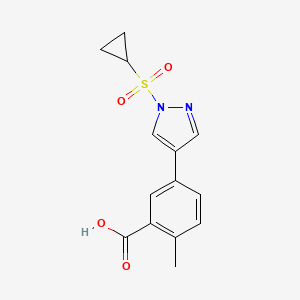
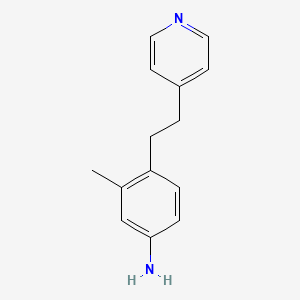
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
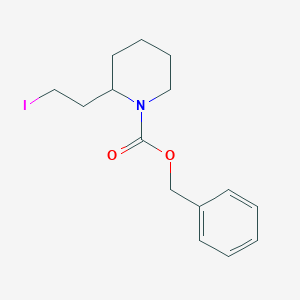
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)

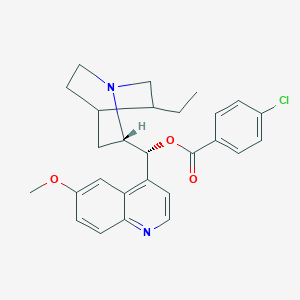

![4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide](/img/structure/B13723274.png)
